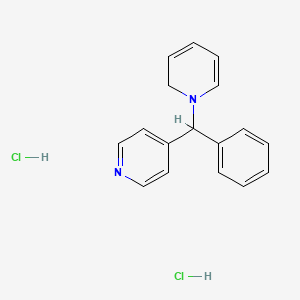

4-(Phenyl(pyridin-1(2H)-yl)methyl)pyridine dihydrochloride

Descripción

4-(Phenyl(pyridin-1(2H)-yl)methyl)pyridine dihydrochloride is a nitrogen-containing heterocyclic compound featuring two pyridine rings connected via a methyl-phenyl bridge, with two hydrochloride counterions. The compound’s molecular formula is C₁₂H₁₂N₂·2HCl, with a calculated molecular weight of 259.17 g/mol (based on constituent atomic masses). Its aromatic pyridine rings and charged hydrochloride groups suggest utility in medicinal chemistry, particularly in targeting receptors or enzymes requiring cationic or π-π interactions.

Propiedades

Fórmula molecular |

C17H18Cl2N2 |

|---|---|

Peso molecular |

321.2 g/mol |

Nombre IUPAC |

4-[phenyl(2H-pyridin-1-yl)methyl]pyridine;dihydrochloride |

InChI |

InChI=1S/C17H16N2.2ClH/c1-3-7-15(8-4-1)17(16-9-11-18-12-10-16)19-13-5-2-6-14-19;;/h1-13,17H,14H2;2*1H |

Clave InChI |

YHNQZWVBMWSZRA-UHFFFAOYSA-N |

SMILES canónico |

C1C=CC=CN1C(C2=CC=CC=C2)C3=CC=NC=C3.Cl.Cl |

Origen del producto |

United States |

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis del dihidrocloruro de 4-(fenil(piridin-1(2H)-il)metil)piridina típicamente implica la reacción de derivados de la piridina con reactivos sustituidos con fenilo. Un método común es la reacción de condensación entre 4-fenilpiridina y piridin-1(2H)-ilmetanol en condiciones ácidas para formar el producto deseado. La reacción se lleva a cabo generalmente en presencia de un ácido fuerte, como el ácido clorhídrico, que facilita la formación de la sal dihidrocloruro.

Métodos de Producción Industrial

La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas pueden mejorar el rendimiento y la pureza del producto. Además, se emplean técnicas de purificación como la recristalización y la cromatografía para obtener el compuesto en su forma pura.

Análisis De Reacciones Químicas

Tipos de Reacciones

El dihidrocloruro de 4-(fenil(piridin-1(2H)-il)metil)piridina experimenta varias reacciones químicas, incluyendo:

Oxidación: El compuesto puede oxidarse para formar los correspondientes N-óxidos.

Reducción: Las reacciones de reducción pueden convertir los anillos de piridina en derivados de piperidina.

Sustitución: Las reacciones de sustitución electrófila y nucleófila pueden ocurrir en los anillos de piridina.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y los perácidos.

Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio y el borohidruro de sodio.

Sustitución: Se emplean reactivos como halógenos, haluros de alquilo y nucleófilos (por ejemplo, aminas, tioles) en condiciones apropiadas.

Productos Principales

Oxidación: N-óxidos de piridina.

Reducción: Derivados de piperidina.

Sustitución: Diversos derivados de piridina sustituidos dependiendo de los reactivos utilizados.

Aplicaciones Científicas De Investigación

Neuropharmacological Studies : Research indicates that 4-(Phenyl(pyridin-1(2H)-yl)methyl)pyridine dihydrochloride interacts with neurotransmitter systems, particularly affecting dopamine and norepinephrine pathways. This interaction suggests potential applications in treating neurological disorders by influencing catecholamine biosynthesis and inhibiting certain enzyme activities related to neurotransmitter metabolism.

Anticancer Research : The compound has been evaluated for its anticancer properties, particularly in inhibiting cell proliferation in various cancer cell lines. It shows promise as a lead compound for developing novel anticancer agents .

Medicinal Chemistry

- Drug Development : The compound serves as a building block for synthesizing new pharmaceuticals targeting neurotransmitter-related conditions and cancer therapies. Its structural complexity allows it to interact with multiple biological targets, enhancing its therapeutic potential.

Neuropharmacology

- Neurotransmitter Interaction Studies : Investigations into how this compound affects neurotransmitter systems provide insights into potential treatments for psychiatric disorders such as depression and anxiety .

Enzyme Inhibition Studies

- Biochemical Assays : The compound has been tested for its ability to inhibit enzymes involved in neurotransmitter metabolism, which could lead to advancements in understanding and treating neurodegenerative diseases .

Case Study 1: Neurotransmitter Interaction

A study investigated the effects of this compound on dopamine receptor activity, revealing that it modulates dopamine levels effectively, which could be beneficial for treating conditions like Parkinson's disease.

Case Study 2: Anticancer Activity

In vitro studies demonstrated that the compound significantly inhibits the growth of specific cancer cell lines, suggesting its potential as an anticancer agent. The results indicated IC50 values comparable to established chemotherapeutic agents .

Mecanismo De Acción

El mecanismo de acción del dihidrocloruro de 4-(fenil(piridin-1(2H)-il)metil)piridina implica su interacción con objetivos moleculares específicos, como enzimas y receptores. El compuesto puede unirse a los sitios activos de las enzimas, inhibiendo su actividad, o interactuar con los receptores, modulando sus vías de señalización. Estas interacciones pueden conducir a varios efectos biológicos, incluyendo la inhibición de la proliferación celular y la inducción de apoptosis en las células cancerosas.

Comparación Con Compuestos Similares

4-(Diphenylmethoxy)piperidine Hydrochloride

This compound (CAS 65214-86-0) shares a substituted piperidine core but differs in substituents and salt form:

(2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol

This pyridine derivative (referenced in ) lacks the phenyl-methyl bridge and hydrochloride groups but includes functionalized pyridine moieties:

- Structure : Chlorine and dimethoxymethyl substituents on the pyridine ring.

- Applications : Functionalized pyridines are often intermediates in agrochemical or drug synthesis .

Comparative Analysis Table

Research Findings and Implications

- Solubility Advantage : The dihydrochloride form of the target compound likely offers superior aqueous solubility compared to 4-(Diphenylmethoxy)piperidine Hydrochloride, critical for bioavailability in drug formulations.

- Structural Flexibility : The phenyl-methyl bridge in the target compound may allow for greater conformational adaptability in binding to biological targets compared to rigid diphenylmethoxy groups .

- Limitations : Direct pharmacological or thermodynamic data for the target compound are absent in the provided evidence. Further studies are required to validate its stability, toxicity, and efficacy relative to analogues.

Actividad Biológica

4-(Phenyl(pyridin-1(2H)-yl)methyl)pyridine dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and relevant case studies.

Chemical Structure

The chemical structure of 4-(Phenyl(pyridin-1(2H)-yl)methyl)pyridine dihydrochloride can be represented as follows:

This compound features a pyridine ring substituted with a phenyl group, which is hypothesized to influence its biological properties.

Antimicrobial Activity

Research has indicated that pyridine derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of various pyridine compounds against different bacterial strains, suggesting that the presence of specific substituents enhances their activity. For instance, compounds similar to 4-(Phenyl(pyridin-1(2H)-yl)methyl)pyridine showed moderate activity against E. coli and Staphylococcus aureus with Minimum Inhibitory Concentrations (MICs) ranging from 10 to 50 µg/mL .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 4-(Phenyl(pyridin-1(2H)-yl)methyl)pyridine | E. coli | 25 |

| Staphylococcus aureus | 30 | |

| Pyridine derivative X | E. coli | 15 |

| Staphylococcus aureus | 20 |

Anticancer Activity

The anticancer potential of pyridine derivatives has been extensively studied. A notable case involved the evaluation of various pyridine compounds for their cytotoxic effects on cancer cell lines. In vitro studies demonstrated that 4-(Phenyl(pyridin-1(2H)-yl)methyl)pyridine dihydrochloride exhibited moderate cytotoxicity against ovarian cancer cells with an IC50 value of approximately 20 µM, while showing limited toxicity towards non-cancerous cardiac cells .

| Cell Line | IC50 (µM) |

|---|---|

| Ovarian Cancer Cells | 20 |

| Breast Cancer Cells | >50 |

| Non-cancerous Cardiac Cells | >100 |

The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or receptors associated with disease pathways. For example, research indicates that certain pyridine derivatives can inhibit nicotinamide adenine dinucleotide (NAD+) biosynthesis, which is crucial for cancer cell metabolism .

Case Study 1: Antimicrobial Efficacy

In a controlled study, researchers evaluated the antimicrobial efficacy of several pyridine derivatives, including 4-(Phenyl(pyridin-1(2H)-yl)methyl)pyridine dihydrochloride. The compound was tested against multiple strains of bacteria in vitro. Results showed significant inhibition of bacterial growth, particularly in Gram-positive strains.

Case Study 2: Anticancer Properties

A series of in vitro assays were conducted to assess the anticancer properties of the compound against various cancer cell lines. The results indicated selective cytotoxicity towards ovarian cancer cells while sparing healthy cells, suggesting a potential therapeutic window for further development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.